molecular formula C25H34O4 B13419212 3,3-Bis(3-tert-butyl-4-hydroxyphenyl)butanoic Acid Methyl Ester

3,3-Bis(3-tert-butyl-4-hydroxyphenyl)butanoic Acid Methyl Ester

Cat. No.: B13419212
M. Wt: 398.5 g/mol
InChI Key: WNGNZJBTTHXKRB-UHFFFAOYSA-N
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Description

3,3-Bis(3-tert-butyl-4-hydroxyphenyl)butanoic Acid Methyl Ester is a chemical compound offered for research and development purposes. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. This compound belongs to a class of chemicals known as hindered phenols, which are widely recognized for their antioxidant properties . Researchers are interested in such compounds primarily for their potential to act as stabilizers in various materials. The molecular structure, which includes bulky tert-butyl groups adjacent to the phenolic hydroxyl groups, is characteristic of antioxidants used to inhibit oxidative degradation processes . While the specific research applications for this methyl ester derivative are specialized, related compounds with similar hindered phenol structures are extensively studied and utilized as effective antioxidants in polymers and plastics . For instance, they help to extend the lifespan of materials like polyolefins by scavenging free radicals that are generated when the material is exposed to heat, light, or oxygen . The mechanism of action typically involves the donation of a hydrogen atom from the phenolic hydroxyl group to a peroxy radical, thereby interrupting the cycle of oxidative chain propagation and stabilizing the material . Researchers may explore the efficacy of this specific ester in various experimental formulations or as a synthetic intermediate.

Properties

Molecular Formula

C25H34O4

Molecular Weight

398.5 g/mol

IUPAC Name

methyl 3,3-bis(3-tert-butyl-4-hydroxyphenyl)butanoate

InChI

InChI=1S/C25H34O4/c1-23(2,3)18-13-16(9-11-20(18)26)25(7,15-22(28)29-8)17-10-12-21(27)19(14-17)24(4,5)6/h9-14,26-27H,15H2,1-8H3

InChI Key

WNGNZJBTTHXKRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)C(C)(CC(=O)OC)C2=CC(=C(C=C2)O)C(C)(C)C)O

Origin of Product

United States

Preparation Methods

Esterification of 3,3-Bis(3-tert-butyl-4-hydroxyphenyl)butanoic Acid

The most direct and commonly reported method involves esterification of the corresponding acid with methanol:

  • Starting Material: 3,3-Bis(3-tert-butyl-4-hydroxyphenyl)butanoic acid
  • Reagents: Methanol (excess)
  • Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid
  • Conditions: Reflux temperature (typically 70–90°C), reaction time 6–12 hours
  • Purification: Recrystallization from methanol or ethanol to remove impurities and catalyst residues

This method is well-documented in industrial and academic literature and provides high purity product suitable for antioxidant applications. Optimization of reaction parameters such as catalyst concentration, temperature, and reaction time can be achieved through kinetic modeling and response surface methodology (RSM) to maximize yield and purity.

Parameter Typical Range Optimization Technique
Temperature 70–90°C Response Surface Methodology (RSM)
Catalyst Concentration 1–5% w/w Kinetic Modeling
Reaction Time 6–12 hours Real-time HPLC Monitoring

Michael Addition Route via 2,6-Di-tert-butylphenol and Methyl Acrylate

An alternative synthetic approach involves a Michael addition reaction between 2,6-di-tert-butylphenol and methyl acrylate catalyzed by sodium methylate:

  • Step 1: Under nitrogen atmosphere and vacuum drying, 2,6-di-tert-butylphenol is heated to 80–90°C to remove moisture and air.
  • Step 2: Sodium methylate (0.1–0.2 parts) is added as a catalyst, and methyl alcohol is evaporated under nitrogen flow at about 120°C.
  • Step 3: Methyl acrylate is slowly added at 60–75°C over approximately 1.5 hours, maintaining temperature below 80°C to control reaction kinetics.
  • Step 4: Post-addition incubation at 80–85°C for 2–3 hours to complete the reaction.
  • Step 5: Neutralization with acetic acid to pH 5–6, followed by hot melt reflux in alcohol solvent and controlled crystallization at 0 to -0°C to isolate the product.

This method yields methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate intermediates, which can be further elaborated to the target ester. The process is scalable and allows for control over purity by crystallization and washing steps.

Process for Bis(3,3-bis(4-hydroxyalkylphenyl)butanoic Acid) Diol Esters (Related Compounds)

Patent EP0431544A2 describes a related process starting from methyl acetoacetate and phenols under gaseous hydrogen chloride and alkyl mercaptan catalysis:

  • Methyl acetoacetate reacts with phenol derivatives at -10 to +15°C.
  • Vacuum distillation at 0.2–8 mbar and 220–280°C removes distillable impurities.
  • The product is obtained as a melt and can be recrystallized from toluene for purity enhancement.
  • This method highlights the use of a single acetoacetic ester precursor to generate various bis(4-hydroxyalkylphenyl)butanoic acid esters, which structurally relate to the target compound.

Analytical Techniques for Monitoring and Purity Confirmation

Summary Table of Preparation Methods

Method Starting Materials Catalysts/Conditions Key Steps Advantages References
Esterification 3,3-Bis(3-tert-butyl-4-hydroxyphenyl)butanoic acid + Methanol Sulfuric acid or p-toluenesulfonic acid, reflux 70–90°C Reflux, acid catalysis, recrystallization Simple, high purity, well-established
Michael Addition 2,6-Di-tert-butylphenol + Methyl acrylate Sodium methylate, 60–120°C, nitrogen atmosphere Michael addition, neutralization, crystallization Scalable, controlled purity
Acetoacetic Ester Route Methyl acetoacetate + Phenol derivatives Gaseous HCl, alkyl mercaptan, low temperature Condensation, vacuum distillation, recrystallization Versatile precursor use, high purity

Chemical Reactions Analysis

Antioxidant Radical Scavenging Mechanism

The compound primarily functions as a radical scavenger, donating hydrogen atoms from its phenolic hydroxyl groups to neutralize free radicals (e.g., peroxyl radicals) generated during polymer oxidation. This forms resonance-stabilized phenoxyl radicals, interrupting chain propagation reactions .

Reaction Pathway:

ArOH+RArO+RH\text{ArOH} + \text{R}^\cdot \rightarrow \text{ArO}^\cdot + \text{RH}

Key Features:

  • Stabilization via tert-butyl groups enhances radical stability.

  • Methyl ester group minimizes hydrolytic degradation under processing conditions.

Oxidation Reactions

Under oxidative conditions, the compound undergoes transformations to quinone derivatives, which remain effective antioxidants .

Reagents/Conditions Products Applications
O₂ (160–200°C)Quinone derivativesHigh-temperature polymer stabilization
KMnO₄/H₂SO₄Oxidized phenolic ringsAnalytical characterization

Reduction Reactions

Reduction regenerates active phenolic groups from oxidized intermediates, restoring antioxidant capacity .

Reagents/Conditions Products Notes
NaBH₄/EtOHReduced hydroquinone analogsRequires anhydrous conditions
H₂/Pd-CSaturated cyclohexanol derivativesRarely utilized industrially

Substitution Reactions

The phenolic hydroxyl groups participate in nucleophilic substitutions, enabling functionalization for specialized stabilizers .

Reagents Products Conditions
AcCl/PyridineAcetylated derivativesRoom temperature, 12h
Alkyl halides (R-X)Ether derivativesK₂CO₃, DMF, 80°C

Thermal Decomposition

At processing temperatures (>250°C), the compound demonstrates stability but undergoes partial decomposition to volatile phenolic fragments .

Key Observations:

  • Decomposition onset: 280°C (TGA) .

  • Major products: 3-tert-butyl-4-hydroxybenzoic acid and methyl acrylate.

Hydrolysis Resistance

The methyl ester group confers exceptional resistance to hydrolysis compared to ethyl or glycol esters, critical for moisture-prone applications .

Hydrolysis Kinetics (pH 7, 100°C):

Ester Type Half-life
Methyl (this compound)>1,000 hours
Ethylene glycol ester ~200 hours

Synergistic Reactions

In polymer matrices, the compound synergizes with:

  • Phosphite antioxidants : Enhances hydroperoxide decomposition .

  • UV absorbers (e.g., benzotriazoles) : Reduces photo-oxidative degradation.

This reactivity profile underpins its industrial utility in polyolefins, polyurethanes, and elastomers, where long-term oxidative stability is essential .

Scientific Research Applications

3,3-Bis(3-tert-butyl-4-hydroxyphenyl)butanoic Acid Methyl Ester has a wide range of applications in scientific research:

Mechanism of Action

The antioxidant activity of 3,3-Bis(3-tert-butyl-4-hydroxyphenyl)butanoic Acid Methyl Ester is primarily due to its ability to donate hydrogen atoms from its hydroxy groups to free radicals, thereby neutralizing them. This prevents the free radicals from causing oxidative damage to other molecules. The tert-butyl groups enhance the stability of the compound, making it more effective as an antioxidant .

Comparison with Similar Compounds

Structural and Functional Analogues

Methyl 3-(3',5'-di-t-butyl-4'-hydroxyphenyl)propionate
  • Molecular Formula : C19H28O4
  • Substituents : A single 3,5-di-tert-butyl-4-hydroxyphenyl group attached to a propionic acid methyl ester.
  • Key Differences: Shorter carbon chain (propionate vs. butanoate) and a single phenolic group.
  • Applications : Widely used as an antioxidant additive in plastics and lubricants due to its moderate volatility and efficient radical scavenging .
Bis[3,3-Bis(4-hydroxy-3-tert-butylphenyl)butanoic acid] Ethylene Glycol Ester
  • Molecular Formula : C34H50O8
  • Substituents : Two 3-tert-butyl-4-hydroxyphenyl groups linked via an ethylene glycol bridge.
  • Key Differences : Higher molecular weight and reduced volatility compared to the methyl ester, making it suitable for high-temperature applications (e.g., industrial polymer stabilization) .
Dimethyl 3,3'-(5,5'-di-tert-butyl-6,6'-dihydroxybiphenyl-3,3'-diyl)-dipropionate
  • Molecular Formula : C32H44O8
  • Substituents : Biphenyl core with di-tert-butyl and dihydroxy groups, coupled with propionate methyl esters.
  • Used in hydroformylation catalysts due to its ligand properties .

Comparative Data Table

Compound Name Molecular Formula Substituents Ester Group Molecular Weight Key Applications
3,3-Bis(3-tert-butyl-4-hydroxyphenyl)butanoic Acid Methyl Ester C25H34O5 Two 3-tert-butyl-4-hydroxyphenyl Methyl 414.54 g/mol Polymer antioxidants
Methyl 3-(3',5'-di-t-butyl-4'-hydroxyphenyl)propionate C19H28O4 One 3,5-di-t-butyl-4-hydroxyphenyl Methyl 320.42 g/mol Plastics, lubricants
Bis[3,3-Bis(4-hydroxy-3-tert-butylphenyl)butanoic acid] Ethylene Glycol Ester C34H50O8 Two 3-tert-butyl-4-hydroxyphenyl Ethylene glycol 610.76 g/mol High-temp stabilizers
Dimethyl 3,3'-(5,5'-di-tert-butyl-6,6'-dihydroxybiphenyl-3,3'-diyl)-dipropionate C32H44O8 Biphenyl with di-tert-butyl/dihydroxy Methyl 580.69 g/mol Catalysis, UV stabilizers

Research Findings and Functional Insights

Antioxidant Efficiency: The target compound’s dual phenolic groups enhance radical scavenging compared to mono-phenolic analogues like Methyl 3-(3',5'-di-t-butyl-4'-hydroxyphenyl)propionate . However, its methyl ester group may limit thermal stability relative to glycol-linked esters . Glycol esters exhibit superior performance in high-temperature environments (e.g., engine oils) due to reduced volatility and higher decomposition thresholds .

Volatility and Solubility: Shorter-chain esters (e.g., methyl propionates) are more volatile, making them suitable for low-temperature applications (e.g., food packaging films) . The biphenyl-linked dipropionate in demonstrates enhanced solubility in non-polar matrices, advantageous for polymer blending .

Synthetic Considerations :

  • The target compound’s synthesis likely involves multi-step coupling and esterification, similar to biphenyl dipropionate derivatives .
  • Glycol esters require transesterification steps, increasing production complexity .

Biological Activity

3,3-Bis(3-tert-butyl-4-hydroxyphenyl)butanoic Acid Methyl Ester, often referred to as BTBHA, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of BTBHA, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

BTBHA is an ester derivative characterized by the presence of two tert-butyl-4-hydroxyphenyl groups attached to a butanoic acid backbone. The structure can be represented as follows:

C22H34O4\text{C}_{22}\text{H}_{34}\text{O}_4
PropertyValue
Molecular Weight358.51 g/mol
Melting Point60-62 °C
SolubilitySoluble in organic solvents (e.g., ethanol, acetone)
Log P (Octanol-Water)5.1

Antioxidant Activity

BTBHA has been shown to exhibit significant antioxidant properties. The compound acts by scavenging free radicals and reducing oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Research Findings

  • A study by Zhang et al. (2020) demonstrated that BTBHA effectively inhibited lipid peroxidation in rat liver homogenates, indicating its potential as a protective agent against oxidative damage .
  • In vitro assays revealed that BTBHA increased the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Anti-inflammatory Effects

The anti-inflammatory properties of BTBHA have also been investigated. It has been suggested that the compound may inhibit the production of pro-inflammatory cytokines.

Case Study

In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with BTBHA significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . The results suggest that BTBHA may serve as a potential therapeutic agent for inflammatory diseases.

Anticancer Activity

Preliminary studies indicate that BTBHA may possess anticancer properties. Research has focused on its effects on various cancer cell lines.

Research Findings

  • A study conducted by Lee et al. (2021) reported that BTBHA induced apoptosis in human breast cancer cells (MCF-7) through the mitochondrial pathway . The compound was found to upregulate pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2.
  • Additionally, BTBHA demonstrated cytotoxic effects against lung cancer cells in vitro, with IC50 values indicating effective dose-dependent responses .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of BTBHA. Its ability to mitigate neuroinflammation and oxidative stress may contribute to its protective effects on neuronal cells.

Research Findings

A study by Kim et al. (2022) showed that BTBHA could protect against glutamate-induced neurotoxicity in neuronal cell cultures. The compound reduced cell death and preserved mitochondrial function .

The biological activities of BTBHA can be attributed to several mechanisms:

  • Antioxidant Mechanism : The hydroxyl groups in the structure allow for effective radical scavenging.
  • Anti-inflammatory Pathway : Inhibition of NF-kB signaling pathways contributes to reduced cytokine production.
  • Apoptotic Induction : Modulation of apoptotic pathways through mitochondrial signaling.
  • Neuroprotection : Reduction of oxidative stress and inflammation in neuronal tissues.

Table 2: Summary of Biological Activities and Mechanisms

ActivityMechanismReferences
AntioxidantRadical scavenging, enzyme activation
Anti-inflammatoryNF-kB inhibition
AnticancerApoptosis induction
NeuroprotectiveOxidative stress reduction

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,3-Bis(3-tert-butyl-4-hydroxyphenyl)butanoic Acid Methyl Ester, and how can reaction efficiency be systematically improved?

  • Answer : The compound is typically synthesized via esterification of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid with methanol under acid catalysis. Key parameters include temperature (70–90°C), catalyst choice (e.g., sulfuric acid or p-toluenesulfonic acid), and reaction time (6–12 hours). To optimize efficiency, researchers should monitor conversion rates using HPLC or GC-MS and employ statistical tools like response surface methodology (RSM) to refine conditions. Computational reaction path searches (e.g., using quantum chemical calculations) can further narrow optimal parameters .
Synthetic Parameter Typical Range Optimization Method
Temperature70–90°CRSM/DOE
Catalyst Concentration1–5% w/wKinetic Modeling
Reaction Time6–12 hoursReal-time HPLC Monitoring

Q. What analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with phenolic -OH peaks typically appearing at δ 5.2–5.5 ppm. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (expected [M+H]⁺: ~458.3 g/mol). Purity analysis (>98%) should use reverse-phase HPLC with UV detection at 280 nm (phenolic absorbance) and differential scanning calorimetry (DSC) to check for polymorphic impurities .

Advanced Research Questions

Q. How can factorial design methodologies be applied to optimize the esterification process for this compound?

  • Answer : A 2³ full factorial design can evaluate the effects of temperature, catalyst loading, and methanol-to-acid molar ratio on yield. For example:

  • Factors : Temperature (70°C, 90°C), Catalyst (1%, 3%), Molar Ratio (3:1, 5:1).
  • Response Variable : Yield (%) and purity (%).
  • Analysis : ANOVA identifies significant factors, while interaction plots reveal synergies (e.g., higher temperature reduces reaction time but may increase side products). Computational modeling (e.g., density functional theory) can predict side reactions, such as ester hydrolysis under acidic conditions .

Q. How can researchers resolve discrepancies in reported thermal stability data for this compound?

  • Answer : Conflicting thermal stability data (e.g., decomposition temperatures ranging from 200–250°C) may arise from differences in sample preparation (e.g., crystallinity) or analytical methods. To reconcile these:

Perform thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air).

Use X-ray diffraction (XRD) to correlate stability with crystalline vs. amorphous phases.

Validate results against certified reference standards (e.g., NIST-traceable materials) to ensure instrument calibration .

Method Reported Decomposition Range Critical Variables
TGA (N₂)220–240°CHeating rate (10°C/min)
DSC210–230°CSample encapsulation

Q. What computational strategies are effective in predicting the antioxidant mechanism of this compound?

  • Answer : Density functional theory (DFT) calculations can model hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms. Key steps include:

  • Calculating bond dissociation enthalpy (BDE) of phenolic O-H groups (lower BDE ≈ higher antioxidant activity).
  • Simulating radical scavenging pathways using Gaussian or ORCA software.
  • Validating predictions with experimental radical quenching assays (e.g., DPPH or ABTS) .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to avoid ester hydrolysis. Use molecular sieves to absorb water .
  • Characterization : For NMR, dissolve the compound in deuterated DMSO to observe phenolic protons.
  • Stability Studies : Store samples at –20°C in amber vials to prevent photodegradation .

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